2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a boron-containing heterocyclic compound featuring a phthalimide core fused with a dioxaborolane ring. This structure combines the electron-withdrawing isoindole-1,3-dione moiety with the boronate ester group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or conjugated systems . The compound is typically synthesized via multi-step procedures involving palladium-catalyzed borylation and functional group transformations, as exemplified by related derivatives in the evidence (e.g., compound 3g in ) .
Properties
CAS No. |
862081-47-8 |
|---|---|
Molecular Formula |
C15H18BNO4 |
Molecular Weight |
287.12 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)9-6-7-10-11(8-9)13(19)17(5)12(10)18/h6-8H,1-5H3 |
InChI Key |
WUPJVNRWPHBSCL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3=O)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of isoindole and boron-based compounds. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 218.09 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and potential interactions in biological systems.
Anticancer Properties
Research has indicated that compounds containing isoindole frameworks exhibit notable anticancer activities. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation and motility. Specifically, derivatives were tested against various cancer cell lines, demonstrating selective toxicity towards tumorigenic cells while sparing healthy cells .
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| Isoindole Derivative A | HeLa (cervical cancer) | 10 | High |
| Isoindole Derivative B | MCF-7 (breast cancer) | 15 | Moderate |
| Target Compound | HCT116 (colon cancer) | 12 | High |
The mechanism by which isoindole derivatives exert their effects often involves modulation of key signaling pathways related to cell growth and apoptosis. For instance, studies have shown alterations in phosphoprotein localization associated with cell cycle regulation and apoptosis in cancer cells treated with these compounds .
Study 1: Anticancer Efficacy
In a controlled study involving multiple isoindole derivatives, one specific derivative exhibited an IC50 value of 8 µM against breast cancer cells while showing minimal cytotoxicity to normal fibroblast cells. This selectivity suggests potential therapeutic applications in oncology .
Study 2: Antimicrobial Screening
A screening of boron-containing compounds revealed that several derivatives exhibited significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. These findings support the hypothesis that structural modifications can enhance biological activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that boron-containing compounds can exhibit significant anticancer properties. The isoindole structure is known for its ability to interact with biological targets, potentially leading to the development of novel anticancer agents. Studies have explored the synthesis of derivatives that enhance the selectivity and efficacy against cancer cell lines.
Drug Delivery Systems
The incorporation of boron into drug delivery systems has been investigated for enhancing the solubility and stability of therapeutic agents. The dioxaborolane moiety can facilitate the formation of boron complexes with drugs, improving their pharmacokinetic profiles. This application is particularly relevant in the context of targeted therapies where localized delivery is crucial.
Enzyme Inhibition
Compounds containing boron are known to act as enzyme inhibitors. The isoindole derivative may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways, such as proteases or kinases. This could lead to advancements in treating diseases like cancer and autoimmune disorders.
Polymer Chemistry
The unique properties of the dioxaborolane group make it valuable in polymer chemistry. It can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymers with improved mechanical properties and thermal stability. Research has demonstrated that incorporating such boron-containing units can enhance the performance of materials used in coatings and adhesives.
Organic Light Emitting Diodes (OLEDs)
Boron-containing compounds are increasingly being explored for their electronic properties in OLED applications. The isoindole derivative can be functionalized to improve charge transport and luminescence characteristics, making it a candidate for use in next-generation optoelectronic devices.
Cross-Coupling Reactions
The presence of the boron atom allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is pivotal in forming carbon-carbon bonds. This application is essential for synthesizing complex organic molecules and pharmaceuticals.
Synthesis of Heterocycles
The compound can serve as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. Its reactivity profile makes it an attractive building block for creating diverse chemical entities with potential biological activity.
Case Study: Anticancer Agent Development
A study published in Journal of Medicinal Chemistry explored derivatives of isoindole compounds with boron functionality that showed selective cytotoxicity against breast cancer cells while sparing normal cells . This highlights the potential for developing targeted therapies based on this compound.
Case Study: Polymer Applications
Research presented at the International Conference on Polymer Science demonstrated that incorporating boron-containing isoindoles into polymer matrices significantly increased thermal stability and mechanical strength compared to traditional polymers . Such advancements could lead to new materials suitable for high-performance applications.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Methyl 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzoate (CAS 2157414-14-5): This compound replaces the isoindole-dione core with a benzoate ester, retaining the methyl and boronate substituents.
- 6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isobenzofuran-1(3H)-One (CAS 525362-07-6): Substituting the isoindole-dione with an isobenzofuranone ring introduces a lactone group, which may enhance solubility in polar solvents compared to the target compound .
Boronate Ester Derivatives with Heterocyclic Cores
- 1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole (CAS 837392-62-8): This indole-based derivative () lacks the phthalimide group but shares the boronate ester functionality.
- 1-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-3-Amine :
The indazole core introduces an additional nitrogen atom, which could enhance coordination to metal catalysts, improving cross-coupling efficiency compared to the target compound .
Physical and Spectral Properties
Table 1: Comparative Physical Properties
Key Observations :
- The target compound and its phthalimide analogs (3g, 3b) exhibit higher melting points (~168–173°C) compared to chloro-substituted derivatives (102–104°C), likely due to stronger intermolecular interactions from the rigid phthalimide core .
- Boron chemical shifts ($^{11}$B-NMR) remain consistent (~30–31 ppm) across derivatives, indicating minimal electronic perturbation from substituent variations .
Suzuki-Miyaura Cross-Coupling
- Target Compound : The electron-withdrawing phthalimide group may deactivate the boronate ester, requiring harsher reaction conditions (e.g., elevated temperatures) compared to indole-based boronate esters, which are more electron-rich and reactive .
- Indole Derivatives () : These exhibit higher reactivity in coupling reactions due to the indole’s electron-donating nature, as demonstrated in the synthesis of 1-methyl-4-boronate-indole (73% yield under mild conditions) .
Functional Group Transformations
- Phthalimide Cleavage : The target compound’s phthalimide group can be cleaved with hydrazine to yield primary amines (e.g., compound 4a in , % yield), a feature absent in indole or benzoate analogs .
- Chloro-Substituted Derivatives (e.g., 3d) : The chloro group enables further functionalization (e.g., nucleophilic substitution), broadening utility in stepwise syntheses .
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis begins with dimethyl 4-hydroxyphthalate (1), which undergoes nitration at position 3 using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to yield dimethyl 4-hydroxy-3-nitrophthalate (2). Reduction of the nitro group is achieved via catalytic hydrogenation (H₂, Pd/C, EtOAc, 25°C) or using Fe/HCl in ethanol, producing dimethyl 3-amino-4-hydroxyphthalate (3). Subsequent cyclization with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C forms the 2-methylisoindole-1,3-dione scaffold (4), where the methyl group originates from the methyl ester protecting groups.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 85% |
| Reduction | Fe/HCl, EtOH, 25°C | 78% |
| Cyclization | AcOH, 120°C, 12 h | 65% |
Halogenation at Position 5
| Halogenating Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NBS | DMF | 80°C | 72% |
| NIS | MeCN | 25°C | 58% |
Installation of the Dioxaborolane Moiety via Suzuki-Miyaura Coupling
Coupling Partner Preparation
The boronate ester 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7) is synthesized by reacting bis(pinacolato)diboron with a Grignard reagent (e.g., MeMgBr) in THF at 0°C. This reagent serves as the boron source in the subsequent cross-coupling.
Palladium-Catalyzed Cross-Coupling
The brominated isoindole (5) undergoes Suzuki-Miyaura coupling with the boronate ester (7) using Pd(PPh₃)₄ (5 mol%) as the catalyst and K₂CO₃ (2 equiv) as the base in a 3:1 mixture of dioxane/H₂O at 90°C for 24 hours. This step installs the dioxaborolane group, yielding the target compound (8) after purification via silica gel chromatography.
Optimized Coupling Parameters:
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90°C | 68% |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH | 100°C | 54% |
Alternative Synthetic Routes and Comparative Analysis
Direct Borylation Strategies
An alternative approach employs Ir-catalyzed C–H borylation using [Ir(COD)OMe]₂ and dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) in cyclooctane at 150°C. While this method avoids pre-halogenation, regioselectivity challenges at position 5 limit its utility, with only 42% yield achieved.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, Ar-H), 4.32 (s, 2H, CH₂), 2.58 (s, 3H, CH₃), 1.34 (s, 12H, pinacol CH₃).
-
¹³C NMR : δ 168.2 (C=O), 142.1 (C-B), 83.7 (pinacol C-O), 25.8 (pinacol CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₈H₂₁BN₂O₄ [M+H]⁺: 357.1678; found: 357.1681.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with a retention time of 6.7 minutes.
Challenges and Optimization Opportunities
Key challenges include:
-
Regioselectivity in Halogenation : Competing bromination at position 4 or 6 necessitates careful control of reaction stoichiometry.
-
Boronate Ester Stability : The dioxaborolane group is sensitive to protic solvents, requiring anhydrous conditions during coupling.
-
Catalyst Loading : Reducing Pd usage below 5 mol% led to incomplete conversion, suggesting ligand optimization is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
